EJMCh-6 is synthesized from the reaction between 3-cyclohexylpropanoic acid and 4,5-dimethyl-1,2-phenylenediamine in the presence of polyphosphoric acid. This synthesis method highlights its classification as an organic compound within the broader category of antibacterial agents targeting mycobacterial infections .
The synthesis of EJMCh-6 employs two primary methods, with Method A being the most relevant for this compound:
This method ensures a high yield of EJMCh-6 while maintaining structural integrity .
The molecular structure of EJMCh-6 has been elucidated through X-ray crystallography, revealing key geometric parameters:
The structural analysis indicates that EJMCh-6 contains one molecule per asymmetric unit and exhibits disorder in the cyclohexane ring .
EJMCh-6 has been shown to exhibit significant antibacterial activity by targeting the MmpL3 transporter in Mycobacterium abscessus. The mechanism of action involves disrupting the transport processes essential for bacterial survival and proliferation. Additionally, resistance mechanisms in M. abscessus have been observed, including mutations in target genes that may affect the binding affinity of EJMCh-6 .
The mechanism by which EJMCh-6 exerts its antibacterial effects centers on its interaction with the MmpL3 transporter. This transporter is crucial for mycolic acid transport, a vital component of the bacterial cell wall. EJMCh-6 binds to a specific site on MmpL3, inhibiting its function and leading to bacterial cell death. Studies have mapped mutations conferring resistance to this compound, providing insights into its binding dynamics and potential modifications for enhanced efficacy .
EJMCh-6 is primarily utilized in research focused on developing new treatments for mycobacterial infections. Its specificity towards MmpL3 makes it a promising candidate for further exploration in drug development pipelines aimed at combating antibiotic-resistant strains of Mycobacterium abscessus. Additionally, ongoing studies are investigating its potential applications in combination therapies to enhance efficacy against resistant bacterial infections .
EJMCh-6 (chemical name: 2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole) is a synthetic benzimidazole derivative with potent activity against clinically significant mycobacterial pathogens. Its molecular formula is C₁₇H₂₄N₂, with a molecular weight of 256.39 g/mol and elemental composition of carbon (79.64%), hydrogen (9.44%), and nitrogen (10.93%) [1]. The compound exhibits a crystalline solid structure stabilized by N1-H1⋯N3 hydrogen bonding, forming C(4) chains that influence its physicochemical behavior [6]. EJMCh-6 specifically targets the MmpL3 transporter (mycobacterial membrane protein large 3), a critical machinery for exporting trehalose monomycolate (TMM) in mycobacteria [1] [2]. By inhibiting mycolic acid translocation—a key cell wall component—EJMCh-6 disrupts bacterial envelope integrity and potentiates cell death.
Table 1: Physicochemical Properties of EJMCh-6
Property | Value |
---|---|
IUPAC Name | 2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole |
Molecular Formula | C₁₇H₂₄N₂ |
Molecular Weight | 256.39 g/mol |
X-ray Crystallography | Monoclinic, Cc space group |
Hydrogen Bonding Pattern | C(4) chains |
Solubility | DMSO (stable stock solutions) |
Storage Conditions | -20°C for long-term stability |
Mycobacterium abscessus complex (MABC) represents the second most prevalent nontuberculous mycobacterial (NTM) pathogen globally, causing 3–13% of all NTM pulmonary diseases [7] [9]. This rapidly growing mycobacterium exhibits intrinsic resistance to disinfectants and antibiotics, enabling persistence in water systems, medical equipment, and biofilm-rich environments [3] [9]. Key epidemiological features include:
Antimicrobial resistance (AMR) in mycobacteria complicates standard chemotherapy regimens:
Table 2: Antimicrobial Activity of EJMCh-6 Against Mycobacteria
Pathogen | MIC₅₀ | MIC₉₉ | Resistance Profile |
---|---|---|---|
Mycobacterium tuberculosis | 0.029 μM | 0.145 μM | No cross-resistance to SQ109 or first-line drugs [2] |
M. abscessus | Not reported | Not reported | Targets MmpL3 transporter [1] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8